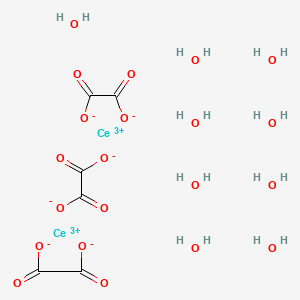
Aluminium(I)fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium(I)fluoride is an inorganic compound with the chemical formula AlF It is a less common oxidation state of aluminium compared to the more prevalent Aluminium(III)fluoride (AlF3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminium(I)fluoride can be synthesized through several methods. One common approach involves the reaction of aluminium metal with hydrogen fluoride gas at elevated temperatures. The reaction can be represented as:
2Al+2HF→2AlF+H2
Another method involves the reduction of Aluminium(III)fluoride with aluminium metal:
3AlF3+2Al→5AlF
Industrial Production Methods
Industrial production of this compound is not as common as Aluminium(III)fluoride. when required, it is typically produced in specialized facilities that can handle the reactive nature of the compound and the stringent conditions needed for its synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminium(I)fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to Aluminium(III)fluoride.
Reduction: It can be reduced to elemental aluminium under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to convert this compound to Aluminium(III)fluoride.
Reduction: Reducing agents such as lithium aluminium hydride can be used to reduce this compound to aluminium metal.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium(III)fluoride (AlF3)
Reduction: Elemental aluminium (Al)
Substitution: Various aluminium halides (e.g., Aluminium chloride, Aluminium bromide)
Applications De Recherche Scientifique
Chemistry
Aluminium(I)fluoride is used in research to study the properties and reactivity of aluminium in its +1 oxidation state. It serves as a precursor for synthesizing other aluminium compounds and as a reagent in various chemical reactions.
Biology and Medicine
While this compound itself is not widely used in biology and medicine, its derivatives and related compounds have applications in these fields. For example, Aluminium(III)fluoride is used in radiopharmaceuticals for positron emission tomography (PET) imaging .
Industry
In the industrial sector, this compound is used in the production of specialty materials and as a catalyst in certain chemical processes. Its unique properties make it valuable for specific applications where other aluminium compounds may not be suitable .
Mécanisme D'action
The mechanism of action of Aluminium(I)fluoride involves its ability to form strong bonds with other elements and compounds. The aluminium-fluoride bond is highly stable, with a bond energy of approximately 670 kJ/mol . This stability allows this compound to participate in various chemical reactions, influencing the activity of enzymes and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium(III)fluoride (AlF3): A more common and stable form of aluminium fluoride used extensively in the aluminium industry.
Aluminium chloride (AlCl3): Used in various industrial applications, including as a catalyst in the Friedel-Crafts reaction.
Aluminium bromide (AlBr3): Similar to Aluminium chloride, used in organic synthesis.
Uniqueness
Aluminium(I)fluoride is unique due to its +1 oxidation state, which is less common for aluminium. This gives it distinct chemical properties and reactivity compared to Aluminium(III)fluoride and other aluminium halides .
Conclusion
This compound is a fascinating compound with unique properties and potential applications in various fields. Its synthesis, chemical reactivity, and applications in research and industry make it an important subject of study for scientists and researchers.
Propriétés
Numéro CAS |
13595-82-9 |
|---|---|
Formule moléculaire |
AlF |
Poids moléculaire |
45.979942 g/mol |
Nom IUPAC |
fluoroaluminum |
InChI |
InChI=1S/Al.FH/h;1H/q+1;/p-1 |
Clé InChI |
APURLPHDHPNUFL-UHFFFAOYSA-M |
SMILES canonique |
F[Al] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)




